molecular formula C11H8F3N3O2 B1519211 5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097070-53-5

5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1519211
M. Wt: 271.19 g/mol
InChI Key: ILYMWKDTMPPUEK-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a 1,2,3-triazole ring (a five-membered ring containing two nitrogen atoms and three carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,3-triazole ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the functional groups it contains. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could affect the compound’s solubility in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, a triazole derivative, is primarily recognized for its role as an important intermediate in the synthesis of various drugs. Innovative synthesis methods have been developed for triazole derivatives, leveraging easily available starting materials and ensuring high stereoselectivity and good overall yield. Such synthetic approaches are crucial for the oriented synthesis of triazole-based compounds, contributing significantly to medicinal chemistry and drug development (Liu et al., 2015).

Chemical Structure and Reactivity Studies

The structure and reactivity of triazole derivatives have been a subject of extensive research. Studies have revealed the detailed structural characteristics through experimental methods like X-ray diffraction and theoretical quantum-chemical calculations. These compounds exhibit fascinating chemical reactivity, such as undergoing specific nitration reactions or forming acid chlorides and substituted amides under certain conditions, showcasing their versatile nature in chemical transformations (Shtabova et al., 2005).

Fluorescence and Sensing Applications

Certain triazole derivatives have been analyzed for their quantum chemical parameters and theoretical spectrum, which align closely with experimental measurements. These findings are crucial for designing novel compounds with specific fluorescence properties. For instance, some derivatives exhibit a significant increase in fluorescence intensity in the presence of specific metal ions like Hg2+, making them potent candidates for developing chemodosimeters and fluorescence probes. Such applications are particularly relevant in biological systems and for detecting metal ions (He et al., 2020).

Antimicrobial and Biological Activity

The antimicrobial and biological activities of triazole derivatives have been a major area of research. New series of these compounds have been synthesized and characterized, demonstrating broad-spectrum antimicrobial activities against various bacterial and fungal strains. Some derivatives have shown promising results in in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Moreover, in silico molecular docking studies have indicated that certain triazole derivatives have good affinity and binding energy towards specific enzymes, suggesting their potential as enzyme inhibitors (Bhat et al., 2016).

Future Directions

The future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its interactions with biological systems, and assessing its potential uses in medicine or industry .

properties

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-7(3-5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYMWKDTMPPUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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